(2S)-2-amino-2-(3-nitrophenyl)acetic acid

Asymmetric Synthesis Chiral Building Block Synthetic Methodology

Obtaining the incorrect enantiomer or racemic mixture of 2-amino-2-(3-nitrophenyl)acetic acid can compromise stereochemical integrity, leading to inactive intermediates and costly synthesis failures. (2S)-2-amino-2-(3-nitrophenyl)acetic acid (CAS 158413-55-9) eliminates this risk as a defined (S)-enantiomer chiral building block. - Enantiopure (S)-stereocenter ensures correct spatial configuration for asymmetric synthesis, critical for target biological activity. - Used as a key intermediate in the synthesis of indolin-2-one derivatives evaluated for antiproliferative activity against PC-3, MCF-7, and A549 cancer cell lines. - Synthesized from L-phenylglycine with ~50% yield, providing a reliable route to enantiopure intermediates for single-enantiomer drug development.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 158413-55-9
Cat. No. B116151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-2-(3-nitrophenyl)acetic acid
CAS158413-55-9
Synonyms(S)-AMINO-(3-NITRO-PHENYL)-ACETIC ACID
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
InChIKeyRJMYTHGQVJWWJO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-2-(3-nitrophenyl)acetic acid: Chiral Building Block


(2S)-2-amino-2-(3-nitrophenyl)acetic acid is a chiral non-proteinogenic α-amino acid derivative with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It is characterized by a phenyl ring substituted with a nitro group at the meta position and a defined (S)-stereocenter at the alpha carbon, which is critical for its use as a specific building block in asymmetric synthesis .

Enantiomeric Purity Requirement


The (2S)-stereoconfiguration of 2-amino-2-(3-nitrophenyl)acetic acid is non-interchangeable with its (R)-enantiomer or the racemic DL-mixture. In chiral synthesis and medicinal chemistry applications, using an alternative stereoisomer can lead to a complete loss of desired biological activity or a different chemical reaction pathway . The specific spatial arrangement of atoms in the (S)-enantiomer is essential for its function as a building block, for instance, in the synthesis of biologically active indolin-2-one derivatives . Substituting with the racemate introduces an inactive or potentially interfering isomer, reducing efficiency and compromising the integrity of the final product.

Quantitative Evidence


Synthesis Yield from L-Phenylglycine

The direct synthesis of (2S)-2-amino-2-(3-nitrophenyl)acetic acid from the chiral precursor L-phenylglycine proceeds with a reported yield of approximately 50% . In contrast, the synthesis of the racemic DL-mixture (CAS 30077-08-8) from the achiral 2-amino-2-phenylacetic acid precursor yields 64% under similar nitration conditions . This difference highlights the distinct synthetic pathway required for the enantiopure product, which must be weighed against the lower yield.

Asymmetric Synthesis Chiral Building Block Synthetic Methodology

Antiproliferative Indolinone Synthesis

The (2S)-2-amino-2-(3-nitrophenyl)acetic acid has been specifically utilized as a chiral amino acid moiety in the synthesis of a series of indolin-2-one derivatives, which were subsequently evaluated for antiproliferative activity against a panel of human solid tumor cell lines (PC 3, DLD-1, MCF-7, M4 Beu, A549, PA 1) . While specific IC50 values for the final derivatives are not provided for direct comparison with other amino acid moieties, the study establishes the compound's utility in generating a focused library of potential anticancer agents, a function not shared by its (R)-enantiomer or other substituted phenylglycines in the same context.

Medicinal Chemistry Anticancer Research Indolinone Synthesis

Primary Research Applications


Asymmetric Synthesis of Chiral Intermediates

Researchers can use (2S)-2-amino-2-(3-nitrophenyl)acetic acid as a chiral building block for introducing a defined stereocenter into complex molecules. The compound's synthesis from L-phenylglycine, with an expected yield of approximately 50%, provides a practical starting point for creating enantiopure intermediates . This is crucial for the development of single-enantiomer drugs, where the (R)-enantiomer or racemate would be unsuitable due to differing pharmacological properties.

Antiproliferative Indolin-2-one Derivatives

This compound is a specific component for synthesizing a series of indolin-2-one derivatives designed for antiproliferative evaluation . Procurement of the pure (2S)-enantiomer ensures the correct stereochemical outcome of the target molecules, which is essential for maintaining the intended biological activity against cancer cell lines such as PC-3, MCF-7, and A549.

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